Ethyl 9-bromononanoate
Overview
Description
Ethyl 9-bromononanoate, also known as 9-Bromononanoic Acid Ethyl Ester, is a chemical compound with the molecular formula C11H21BrO2 . It has a molecular weight of 265.19 .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 21 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The structure is linear .Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . It has a boiling point of 180°C at 30mmHg . The specific gravity is 1.17 , and the refractive index is 1.46 .Scientific Research Applications
Synthesis of Antitumor and Antifungal Agents
Ethyl 9-bromononanoate has been utilized in the synthesis of antitumor and antifungal agents. For instance, 11-Oxo-12-tridecenoic acid, a compound with antitumor and antifungal activities, was prepared from this compound. This process involved the conversion of this compound to 11-oxododecanoic acid, followed by the formation of the corresponding Mannich base (Kinoshita & Umezawa, 1961).
Lipoxygenase Inhibitor
In another study, a series of unsaturated and polyunsaturated fatty acids with a sulfur atom substituting for a methylene unit were prepared using this compound. These compounds, including 13-thia-9(Z)-octadecenoic acid, were found to inhibit the catalysis of the oxygenation of linoleic acid by soybean type-1 lipoxygenase, indicating potential as lipoxygenase inhibitors (Funk & Alteneder, 1983).
Chemistry Education
This compound has been used as a case study in chemistry education to demonstrate research study methods. This approach involves students studying materials before class and raising questions at different levels, followed by class exchange and in-depth discussion (Li-rong, 2010).
Synthesis of Acrylic Ethyl Esters
This compound has been involved in the synthesis of 2-[alkylamino(diethoxyphosphoryl)methyl]acrylic acid ethyl esters, indicating its utility in complex organic synthesis processes (Kraiem et al., 2003).
DNA Base-Pairing Studies
In molecular biology, this compound-related compounds have been studied for their interactions with DNA. For example, 9-Ethyl-8-bromo-2,6-diaminopurine, which has a structural similarity, has been analyzed for its base-pairing configurations with purines and pyrimidines in the solid state (Simundza et al., 1970).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 9-bromononanoate primarily targets protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division .
Mode of Action
It is known to act as afluorescent substrate for protein kinases . As a substrate, it binds to the active site of the enzyme and undergoes a chemical reaction. The fluorescence property of the compound allows for the visualization of this interaction, providing valuable insights into the enzymatic process .
Biochemical Pathways
While the specific biochemical pathways affected by this compound are not fully elucidated, it is known that protein kinases play a key role in many cellular pathways. These include the regulation of cell cycle, cell differentiation, and cell metabolism. By acting on protein kinases, this compound could potentially influence these pathways .
Result of Action
This compound has been used in clinical trials for the treatment of cancer . Its action on protein kinases, which are often overexpressed or hyperactive in cancer cells, could potentially inhibit cancer cell proliferation. Moreover, its fluorescent property allows for the study of protein-DNA binding, providing valuable insights into cellular processes .
properties
IUPAC Name |
ethyl 9-bromononanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO2/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZBPLOPBKIUTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951456 | |
Record name | Ethyl 9-bromononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
28598-81-4, 2881-62-1 | |
Record name | Nonanoic acid, 9-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28598-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 9-bromononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium acetylide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nonanoic acid, 9-bromo-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 9-Bromononanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.